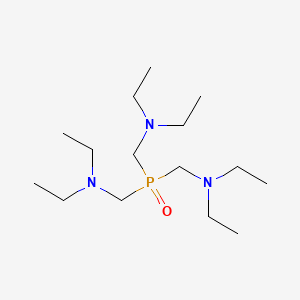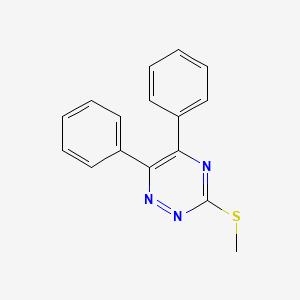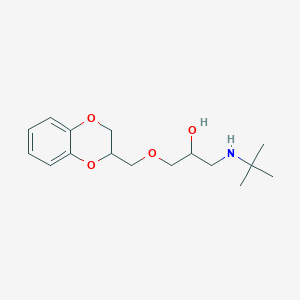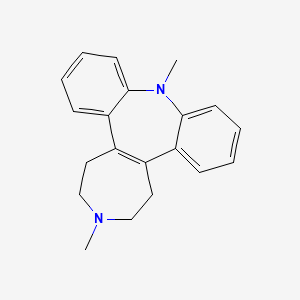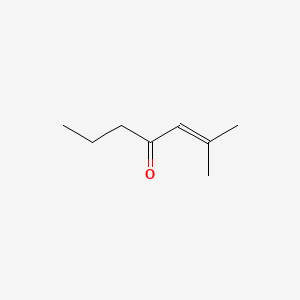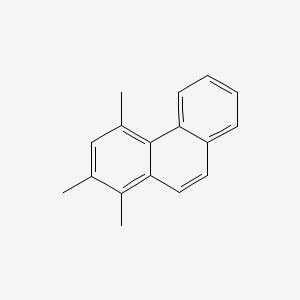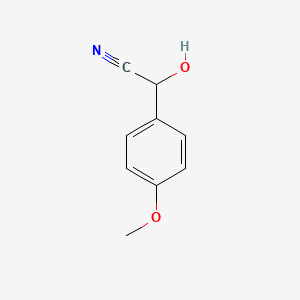
N-Methyl-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.216 g/mol . It is also known by other names such as Acetaminophen di-methyl derivative, p-Methoxy-N-methylacetanilide, and Acetaminophen, bis-Me . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamide group through a nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-(4-methoxyphenyl)acetamide can be synthesized through various methods. One common method involves the reaction of p-anisidine (4-methoxyaniline) with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes methylation using methyl iodide to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the acetamide group results in an amine derivative .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-(4-methoxyphenyl)acetamide can be compared with other similar compounds such as:
Acetaminophen: Both compounds have similar structures, but this compound has an additional methyl group.
p-Methoxyacetanilide: This compound is structurally similar but lacks the methyl group on the nitrogen atom.
N-Methyl-4-anisidine: This compound has a similar methoxy group but differs in the position of the acetamide group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
35813-38-8 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11(2)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3 |
InChI-Schlüssel |
BZSWWJLVPTULPS-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OC |
| 35813-38-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Polymyxin E1,1-de[N2-(6-methyl-1-oxooctyl)-L-2,4-diaminobutanoicacid]-2-de-L-threonine-3-de(L-2,4-diaminobutanoic acid)- (9CI)](/img/structure/B1615924.png)


